molecular formula C8H5F6N B12840885 (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine

Cat. No.: B12840885
M. Wt: 229.12 g/mol
InChI Key: KRFBRUSCINUESW-ZETCQYMHSA-N
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Description

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the introduction of trifluoromethyl groups into an aromatic amine. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine: A non-chiral version of the compound with similar properties.

    3,4,5-Trifluoroaniline: A related compound with fewer fluorine atoms and different reactivity.

    Trifluoromethylbenzene: A simpler aromatic compound with a single trifluoromethyl group.

Uniqueness

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to its chiral nature and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5F6N

Molecular Weight

229.12 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H5F6N/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7H,15H2/t7-/m0/s1

InChI Key

KRFBRUSCINUESW-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)N

Origin of Product

United States

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